molecular formula C20H20ClFN2O3S B2638974 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one CAS No. 851802-97-6

1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one

Cat. No.: B2638974
CAS No.: 851802-97-6
M. Wt: 422.9
InChI Key: JYDZBAVWEJGXPG-UHFFFAOYSA-N
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Description

1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a chloro-fluorophenyl group, a sulfanyl linkage, an imidazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the chloro-fluorophenyl group through a nucleophilic substitution reaction. The sulfanyl linkage is then formed by reacting the intermediate with a suitable thiol reagent. Finally, the dimethoxyphenyl group is introduced through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The imidazole ring may interact with enzymes or receptors, while the chloro-fluorophenyl group could enhance binding affinity and specificity. The sulfanyl linkage and dimethoxyphenyl group may also contribute to the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one: Similar structure but lacks the dihydro component in the imidazole ring.

    1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanol: Similar structure but with an alcohol group instead of a ketone.

Uniqueness

1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chloro and fluoro substituents, along with the sulfanyl linkage and dimethoxyphenyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O3S/c1-26-17-7-6-13(10-18(17)27-2)11-19(25)24-9-8-23-20(24)28-12-14-15(21)4-3-5-16(14)22/h3-7,10H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDZBAVWEJGXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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